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Compound of Interest

Compound Name: 2-(Difluoromethyl)-5-nitropyridine

Cat. No.: B1433340

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)-5-
nitropyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry
and drug discovery. The document covers its chemical identity, physicochemical properties, a
detailed plausible synthesis protocol based on modern methodologies, and an analysis of its
chemical reactivity. Furthermore, it explores the strategic applications of this building block in
pharmaceutical development, offers predicted spectroscopic data for characterization, and
outlines essential safety and handling procedures. This guide is intended to serve as a
foundational resource for researchers utilizing this versatile intermediate in the design and
synthesis of novel therapeutic agents.

Core Compound Identification and Properties

2-(Difluoromethyl)-5-nitropyridine is a substituted pyridine ring bearing two key functional
groups that dictate its utility: a difluoromethyl group at the 2-position and a nitro group at the 5-
position. These substituents create a unique electronic and steric profile, making it a valuable
building block in synthetic organic chemistry.

CAS Number: 1646152-46-6[1][2]

Physicochemical Data
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A summary of the key physicochemical properties for 2-(Difluoromethyl)-5-nitropyridine is
presented in the table below. These properties are crucial for its handling, reaction setup, and

purification.
Property Value Source(s)
Molecular Formula CeHaF2N202 [11[2]
Molecular Weight 174.10 g/mol [1112]
Appearance Likely a solid at room inferred

temperature

Storage Conditions Inert atmosphere, 2-8°C [1]
Purity (Typical) >95-97% [11[2]

Chemical Structure

The structure of 2-(Difluoromethyl)-5-nitropyridine is defined by the pyridine core with
orthogonal functionalization, providing distinct reactive sites.

Caption: Structure of 2-(Difluoromethyl)-5-nitropyridine.

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and modern approach for the
regioselective synthesis of 2-(Difluoromethyl)-5-nitropyridine involves the direct C-H
difluoromethylation of a suitable pyridine precursor. Methods for the site-selective
functionalization of pyridines have advanced significantly, often employing radical-based
transformations.[3][4]

Proposed Synthetic Workflow: Radical C-H
Difluoromethylation

A likely synthetic strategy begins with 2-bromo-5-nitropyridine. The bromine atom can be
replaced with a difluoromethyl group via a copper-catalyzed reaction with a difluoromethyl
source, such as (difluoromethyl)trimethylsilane.
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Starting Material 1
2-Bromo-5-nitropyridine J

Core Reaction

Step 1

Reagents:
- (Difluoromethyl)trimethylsilane (TMSCFzH) [~--------
- Copper(l) lodide (Cul)
- Ligand (e.g., Phenanthroline)
- Solvent (e.g., DMF)

Copper-Catalyzed
Difluoromethylatiol

Final Product
2-(Difluoromethyl)-5-nitropyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for pyridine
difluoromethylation and should be optimized for specific laboratory conditions.

o Reactor Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Argon
or Nitrogen), add 2-bromo-5-nitropyridine (1.0 eq), Copper(l) lodide (0.1 eq), and a suitable
ligand such as 1,10-phenanthroline (0.2 eq).

e Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the vessel.
Stir the mixture until all solids are dissolved. Subsequently, add
(difluoromethyltrimethylsilane (2.0 eq) to the reaction mixture via syringe.

e Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction to room temperature and quench with an
agueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic
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solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the final product, 2-(Difluoromethyl)-5-nitropyridine.

Chemical Reactivity and Applications in Drug
Discovery

The chemical behavior of 2-(Difluoromethyl)-5-nitropyridine is dominated by the strong
electron-withdrawing properties of both the nitro and difluoromethyl groups. This electronic
profile renders the pyridine ring highly electron-deficient and susceptible to specific
transformations.

Reactivity Profile

¢ Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr
reactions. Nucleophiles will preferentially attack the positions ortho and para to the nitro
group (positions 4 and 6). The presence of a good leaving group at these positions would
facilitate rapid substitution.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using standard reducing agents (e.g., Fe/HCI, H2/Pd-C, or sodium dithionite). This
transformation is a cornerstone of its utility, as the resulting 2-(difluoromethyl)-5-
aminopyridine is a versatile intermediate for further functionalization, such as amide bond
formation or diazotization reactions.

» Modification of the Difluoromethyl Group: While generally stable, the C-H bond of the
difluoromethyl group can be a site for radical reactions under specific conditions.
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Caption: Reactivity map of 2-(Difluoromethyl)-5-nitropyridine.

Role in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance
metabolic stability, binding affinity, and bioavailability.[5] The difluoromethyl (CHF2) group is
particularly valuable as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine
(-NH2) groups, potentially improving pharmacokinetic properties while maintaining or enhancing
biological activity.[6]

Nitropyridine intermediates are fundamental building blocks in the synthesis of a wide range of
Active Pharmaceutical Ingredients (APIs).[7] 2-(Difluoromethyl)-5-nitropyridine serves as a
key starting material for introducing the difluoromethylpyridine scaffold into complex molecules,
enabling the exploration of new chemical space in drug discovery programs.

Predicted Spectroscopic Data
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While experimental data is proprietary to manufacturers, the spectroscopic signatures of 2-
(Difluoromethyl)-5-nitropyridine can be reliably predicted based on its structure and data
from analogous compounds.

1H and 13C NMR Spectroscopy

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data.
Chemical shifts (d) are given in ppm.
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] Predicted
Predicted . )
] ) Predicted Coupling
Nucleus Chemical Shift o Notes
Multiplicity Constant (J,
(3, ppm)
Hz)
1H NMR
Characteristic
_ triplet due to
H (on CHF?) 6.6-7.0 Triplet (1) JH-F = 55-60 ) )
coupling with two
fluorine atoms.
Downfield shift
H-3 8.5-8.7 Doublet (d) JH3-H4 = 8-9 due to proximity
to two EWGs.
Doublet of JH4-H3 = 8-9, Coupled to both
H-4 8.0-8.2
Doublets (dd) JH4-H6 = 2-3 H-3 and H-6.
Most deshielded
H-6 9.2-94 Doublet (d) JH6-H4 = 2-3 proton, ortho to
the nitro group.
13C NMR
Coupled to the
) two fluorine
C-2 150 - 155 Triplet (t) JC-F = 25-30
atoms of the
CHF2 group.
C-3 125-130 Singlet (s) -
C-4 135 - 140 Singlet (s) -
. Site of nitro
C-5 145 - 150 Singlet (s) - o
substitution.
C-6 148 - 152 Singlet (s) -
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Large one-bond
] coupling
CHF2 110 - 115 Triplet (t) JC-F = 230-240 _
constant is

characteristic.

Note: These are estimated values and may vary depending on the solvent and experimental
conditions.

Safety and Handling

Proper handling of 2-(Difluoromethyl)-5-nitropyridine is essential to ensure laboratory safety.
The following information is based on data from structurally related compounds, such as 2-
(difluoromethyl)-5-nitropyridin-4-ol and 2-fluoro-5-nitropyridine.[1][8]

Hazard Identification
o Skin Irritation: Causes skin irritation.[1][8]
o Eye Irritation: Causes serious eye irritation.[1][8]

o Respiratory Irritation: May cause respiratory irritation.[1][8]

Recommended Handling Procedures

» Personal Protective Equipment (PPE): Wear protective gloves (e.qg., nitrile), protective
clothing, and chemical safety goggles or a face shield.[1]

o Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

» Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin
thoroughly after handling.

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
under an inert atmosphere.[1]

First Aid Measures
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« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

[1]

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.

 If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. static.cymitquimica.com [static.cymitquimica.com]

e 2. mdpi.com [mdpi.com]

o 3. researchgate.net [researchgate.net]

e 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

e 5.1211580-54-9 | 4-Bromo-2-(difluoromethyl)pyridine | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

e 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
e 7.pubs.acs.org [pubs.acs.org]

e 8. 2-Fluoro-5-nitropyridine | CSH3FN202 | CID 95264 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [2-(Difluoromethyl)-5-nitropyridine CAS numbery].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433340#2-difluoromethyl-5-nitropyridine-cas-
number]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://static.cymitquimica.com/products/54/pdf/sds-PC400192.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC400192.pdf
https://static.cymitquimica.com/products/54/pdf/sds-PC400192.pdf
https://www.benchchem.com/product/b1433340?utm_src=pdf-custom-synthesis
https://static.cymitquimica.com/products/54/pdf/sds-PC400192.pdf
https://www.mdpi.com/1420-3049/25/14/3143
https://www.researchgate.net/publication/380602157_Introduction_of_the_difluoromethyl_group_at_the_meta-_or_para-position_of_pyridines_through_regioselectivity_switch
https://www.uni-muenster.de/news/view.php?cmdid=14046
https://www.ambeed.com/products/1211580-54-9.html
https://www.ambeed.com/products/1211580-54-9.html
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1775044
https://pubs.acs.org/doi/10.1021/ol800458k
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-nitropyridine
https://www.benchchem.com/product/b1433340#2-difluoromethyl-5-nitropyridine-cas-number
https://www.benchchem.com/product/b1433340#2-difluoromethyl-5-nitropyridine-cas-number
https://www.benchchem.com/product/b1433340#2-difluoromethyl-5-nitropyridine-cas-number
https://www.benchchem.com/product/b1433340#2-difluoromethyl-5-nitropyridine-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1433340?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

